2-Oxo-1,2-dihydroquinoline-6-carboxylic acid
Overview
Description
2-Oxo-1,2-dihydroquinoline-6-carboxylic acid is an organic compound with the molecular formula C10H7NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
The primary target of 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
This compound: interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft . The increased level of acetylcholine enhances nerve impulse transmission .
Biochemical Pathways
The inhibition of AChE by This compound affects the cholinergic pathway . This pathway is involved in many physiological processes, including muscle contraction, heart rate regulation, and learning and memory processes . The increased acetylcholine levels due to AChE inhibition can enhance these processes .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the enhancement of cholinergic neurotransmission due to increased acetylcholine levels . This can lead to improved cognitive function and memory, making this compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that this compound may have inhibitory effects on the acetylcholinesterase enzyme
Cellular Effects
It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the acylation of anthranilic acid derivatives followed by cyclization. For example, methyl 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate can be prepared by acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The key intermediates are typically prepared through oxidation reactions, such as the oxidation of 2-chloroquinoline-3-carboxylic acids using silver nitrate in an alkaline medium .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbonyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Silver nitrate, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as 2-hydroxyquinoline and 4-hydroxyquinoline .
Scientific Research Applications
2-Oxo-1,2-dihydroquinoline-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals, including acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
Materials Science: The compound is used in the development of novel materials with unique electronic properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline backbone and exhibit similar chemical properties.
2-Hydroxyquinoline: Another quinoline derivative with similar reactivity and applications.
Uniqueness
2-Oxo-1,2-dihydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
2-oxo-1H-quinoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-4-2-6-5-7(10(13)14)1-3-8(6)11-9/h1-5H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGJLQZSCUPAPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60537463 | |
Record name | 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60537463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70639-78-0 | |
Record name | 6-Carboxycarbostyril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70639-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60537463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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